Product packaging for Avatrombopag hydrochloride(Cat. No.:)

Avatrombopag hydrochloride

Cat. No.: B2483305
M. Wt: 686.1 g/mol
InChI Key: JSHJSCRYBTVFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thrombopoietin (TPO) and its Physiological Role

Thrombopoietin (TPO) is a glycoprotein (B1211001) hormone that plays a crucial role in the regulation of platelet production. physiology.org Primarily synthesized in the liver, TPO stimulates the proliferation and differentiation of megakaryocytes, the large bone marrow cells that give rise to platelets. physiology.org The level of circulating TPO is inversely related to the platelet mass; when platelet counts are low, TPO levels increase to stimulate platelet production, and when platelet counts are high, excess TPO is cleared from circulation by binding to platelets, thus reducing its stimulatory effect. nih.gov

TPO's physiological functions include:

Stimulating the growth and development of megakaryocyte progenitor cells. nih.gov

Promoting the maturation of megakaryocytes, leading to an increase in their size and DNA content (ploidy). nih.gov

Enhancing the formation of proplatelets, which are extensions of the megakaryocyte cytoplasm that fragment into individual platelets. nih.gov

Supporting the self-renewal and maintenance of hematopoietic stem cells. tandfonline.compnas.org

Characterization of the Thrombopoietin Receptor (TPO-R or c-Mpl)

The biological effects of TPO are mediated through its binding to a specific receptor known as the thrombopoietin receptor (TPO-R), or c-Mpl. tandfonline.com This receptor is a key component in the signaling cascade that governs platelet production.

The TPO-R, also known as CD110, is a transmembrane protein belonging to the type I cytokine receptor superfamily. wikipedia.orgnih.gov Its structure consists of:

An extracellular domain with two cytokine receptor motifs that are responsible for binding to TPO. dovepress.com

A single transmembrane helix. dovepress.com

An intracellular domain that lacks intrinsic kinase activity but contains specific motifs that bind to intracellular signaling proteins. nih.govnih.gov

TPO-R is predominantly expressed on the surface of:

Hematopoietic stem cells nih.gov

Megakaryocyte progenitor cells frontiersin.org

Mature megakaryocytes frontiersin.org

Platelets nih.gov

The binding of TPO to the TPO-R on hematopoietic precursor cells initiates a cascade of intracellular signaling events. patsnap.com This process begins with the dimerization of the receptor, which brings the associated Janus kinase (JAK) proteins, primarily JAK2, into close proximity, allowing them to phosphorylate and activate each other. pnas.orgnih.gov

Once activated, JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the TPO-R. nih.gov These phosphorylated sites then serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways: nih.govresearchgate.net

Signaling PathwayKey Proteins InvolvedCellular Response
JAK/STAT Pathway JAK2, STAT1, STAT3, STAT5Promotes cell survival, proliferation, and differentiation. nih.govresearchgate.net
MAPK/ERK Pathway Ras, Raf, MEK, ERKStimulates cell proliferation and differentiation. nih.govbiorxiv.org
PI3K/AKT Pathway PI3K, AKTInhibits apoptosis (programmed cell death) and promotes cell survival. nih.govbiorxiv.org

The activation of these pathways ultimately results in increased proliferation and differentiation of megakaryocytes and, consequently, an elevated production of platelets. researchgate.net

Historical Context of TPO-R Agonist Development

The journey to develop effective TPO-R agonists has been marked by significant milestones:

1958: The existence of a humoral factor regulating platelet production, termed "thrombopoietin," was first proposed. nih.gov

1992: The gene for the TPO receptor, c-mpl, was cloned. tandfonline.com

1994: The TPO gene was successfully cloned, and the hormone was purified by several independent laboratories. nih.govtandfonline.com

Mid-1990s: The first generation of recombinant human TPO molecules entered clinical trials and demonstrated the ability to increase platelet counts. However, the development of neutralizing antibodies against one of these recombinant proteins led to the termination of their development. nih.gov

2008: The second generation of TPO-R agonists, romiplostim and eltrombopag (B601689), received clinical approval for the treatment of chronic immune thrombocytopenia. tandfonline.comnih.gov These agents were designed to be non-immunogenic and have since become important therapeutic options. tandfonline.com

Subsequent Developments: Further research led to the development of other small-molecule TPO-R agonists, such as avatrombopag (B1665838), which also acts on the transmembrane domain of the TPO-R. frontiersin.org

This historical progression highlights the evolution of scientific understanding and drug development, leading to safer and more effective therapies for patients with thrombocytopenia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35Cl3N6O3S2 B2483305 Avatrombopag hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHJSCRYBTVFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35Cl3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of Avatrombopag Hydrochloride

Receptor Binding and Activation Mechanisms

The mechanism of action of avatrombopag (B1665838) involves a precise and targeted interaction with the TPO receptor, leading to the activation of downstream signaling pathways that culminate in increased platelet counts. nih.gov

Avatrombopag selectively binds to the human thrombopoietin receptor (c-Mpl). nih.govfrontiersin.org This binding is crucial for its activity, as demonstrated in studies where cells lacking the TPO-R showed no response to the drug. nih.govnih.gov The specificity of avatrombopag is highlighted by its high species-specificity, showing efficacy primarily in humans and chimpanzees. nih.govmdpi.com This selective binding initiates the signaling cascade that promotes the proliferation and differentiation of megakaryocytes. frontiersin.orgdrugbank.com

Unlike the endogenous ligand thrombopoietin (TPO), which binds to the extracellular domain of its receptor, avatrombopag interacts with a distinct site on the transmembrane domain of the TPO-R. nih.govnih.govresearchgate.netfrontiersin.org This specific binding is attributed to a histidine residue at position 499 of the TPO receptor. nih.gov This distinct binding site is a key feature of small-molecule TPO-R agonists like avatrombopag. nih.govfrontiersin.org

Activation of the TPO receptor is contingent upon its dimerization. nih.gov By binding to the transmembrane domain, avatrombopag induces a conformational change in the receptor, which facilitates this dimerization. frontiersin.orgpatsnap.com This dimerization is a critical step in initiating the intracellular signaling cascade.

Avatrombopag was developed to mimic the biological actions of endogenous TPO. guidetopharmacology.orgnih.gov Upon binding to and activating the TPO-R, avatrombopag stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production. nih.govdrugbank.com It activates key intracellular signaling pathways, including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govnih.govresearchgate.net Specifically, it induces the phosphorylation of STAT3, STAT5, and ERK (MAPK). nih.govnih.govresearchgate.net In vitro studies have shown that avatrombopag promotes the formation of megakaryocyte colonies from human CD34+ cells with morphological features similar to those stimulated by recombinant human TPO (rhTPO). nih.govdovepress.com However, while TPO can lower the threshold for platelet activation, avatrombopag has been shown to increase platelet counts without increasing platelet activation. dovepress.comnih.gov

Table 1: In Vitro Activity of Avatrombopag

Cell Type Effect Half-Maximal Effective Concentration (EC50)
Murine Ba/F3 cells expressing human TPO-R Proliferation 3.3 nmol/L nih.govnih.gov
Human cord blood CD34+ cells Megakaryocyte Differentiation 25.0 nmol/L nih.govnih.gov
Human CD34+ cells Megakaryocyte Colony Formation 24.8 ± 7.8 nmol/l nih.gov

Due to its distinct binding site on the transmembrane domain, avatrombopag does not compete with endogenous TPO for binding to the TPO receptor. nih.govdrugbank.comresearchgate.net In vitro studies have demonstrated that avatrombopag did not affect the binding of radiolabeled rhTPO to the TPO receptor, confirming that it interacts with a different site than the natural ligand. nih.govnih.govmdpi.com This non-competitive binding allows avatrombopag to act in concert with the body's natural platelet production mechanisms.

Avatrombopag exhibits an additive, and in some contexts synergistic, effect with endogenous TPO on platelet production. nih.govdrugbank.comnih.govfrontiersin.org This is a direct consequence of its non-competitive binding mechanism. nih.gov In vitro studies using human peripheral blood CD34+ cells have shown that the combination of avatrombopag and rhTPO resulted in a significantly greater proliferation of megakaryocytes (approximately 200% greater) than with rhTPO alone. nih.govdovepress.com This additive effect on megakaryocytopoiesis suggests that avatrombopag can be effective even in the presence of high levels of endogenous TPO. researchgate.net

Intracellular Signal Transduction Pathways

Upon binding to the transmembrane domain of the TPO receptor, avatrombopag induces a conformational change that activates several key downstream intracellular signaling pathways. patsnap.comnih.gov These pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT), the Mitogen-Activated Protein Kinase (MAPK/ERK), and the Phosphoinositide 3-Kinase-Protein Kinase B (PI3K-Akt) pathways, work in concert to regulate the complex processes of megakaryocyte maturation and platelet formation. patsnap.comnih.gov

A primary signaling cascade initiated by avatrombopag is the JAK-STAT pathway, which is fundamental for signal transduction from various cytokines and growth factors. nih.govfrontiersin.org Activation of this pathway is a critical step in promoting the proliferation and differentiation of megakaryocytes. researchgate.netnih.gov

Binding of avatrombopag to the TPO receptor leads to the activation of associated Janus kinase 2 (JAK2). frontiersin.orghaematologica.org Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. nih.govmdpi.com Research confirms that avatrombopag specifically promotes the tyrosine phosphorylation of STAT3 and STAT5. researchgate.netnih.govnih.gov This phosphorylation event is a crucial activation step for these transcription factors. nih.gov

Once phosphorylated, STAT3 and STAT5 proteins form homodimers or heterodimers. mdpi.commdpi.com This dimerization is a prerequisite for their translocation from the cytoplasm into the nucleus. nih.govmdpi.comaacrjournals.org Inside the nucleus, the activated STAT dimers bind to specific DNA sequences in the promoter regions of target genes. frontiersin.orgmdpi.com This binding modulates the transcription of genes that are essential for cell proliferation, differentiation, and survival, ultimately driving the development of mature, platelet-producing megakaryocytes. patsnap.comnih.gov

In addition to the JAK-STAT pathway, avatrombopag also activates the MAPK/ERK signaling cascade. researchgate.netnih.gov This pathway is a central regulator of cellular responses to growth signals and is involved in controlling megakaryocytic differentiation. patsnap.comnih.govashpublications.org

Studies have demonstrated that avatrombopag's engagement with the TPO receptor results in the threonine phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. researchgate.netnih.govnih.gov The activation of ERK1/2 is recognized as a critical factor for regulating polyploidy and the expression of surface markers during the later stages of megakaryocyte differentiation and is also vital for the generation of proplatelets. nih.govresearchgate.net

The PI3K-Akt signaling pathway is another important cascade activated by TPO receptor stimulation, playing a significant role in cell survival, growth, and proliferation. patsnap.comnih.govmdpi.com Avatrombopag has been shown to engage this pathway as part of its mechanism to increase platelet production. patsnap.com The PI3K/Akt pathway is a major downstream effector in platelet activation and thrombus formation. nih.govovid.com The coordinated activation of the PI3K-Akt pathway alongside the JAK-STAT and MAPK/ERK pathways ensures a robust and sustained stimulation of megakaryopoiesis, leading to effective platelet production. patsnap.comnih.gov

Research Findings Summary

Pathway ActivatedKey Proteins PhosphorylatedType of PhosphorylationReference
JAK-STATSTAT3, STAT5Tyrosine researchgate.netnih.govnih.gov
MAPK/ERKERK1/2Threonine researchgate.netnih.govnih.gov
PI3K-AktAkt (Protein Kinase B)Serine/Threonine patsnap.comnih.gov

In Vitro Activity of Avatrombopag

AssayCell TypeEndpointEC50 ValueReference
ProliferationMurine Ba/F3 cells expressing human TPO-RCell Proliferation3.3 nmol/L nih.gov
DifferentiationHuman hematopoietic CD34+ cellsMegakaryocyte Differentiation25.0 nmol/L nih.gov

Activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Effects on Megakaryopoiesis and Platelet Production in Preclinical Models

Avatrombopag hydrochloride is a second-generation, orally available thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production. europa.eufrontiersin.org Its mechanism of action involves binding to the transmembrane domain of the TPO receptor (c-Mpl), initiating downstream signaling pathways that mimic the effects of endogenous thrombopoietin (TPO). nih.gov Preclinical studies have extensively characterized the effects of avatrombopag on megakaryopoiesis and platelet production.

Stimulation of Megakaryocyte Proliferation and Differentiation

Avatrombopag has been shown to potently stimulate the proliferation and differentiation of megakaryocytic progenitor cells. europa.eufrontiersin.org In preclinical models, avatrombopag demonstrated a concentration-dependent stimulation of megakaryocyte colony formation from human CD34+ hematopoietic cells. scienceopen.com This stimulation results in a significant increase in the number of megakaryocytes.

One key finding from in vitro studies is the synergistic effect of avatrombopag with recombinant human TPO (rhTPO). In cultures of G-CSF–mobilized human peripheral blood CD34+ cells, the combination of avatrombopag and rhTPO resulted in approximately 200% greater megakaryocyte proliferation compared to that observed with rhTPO alone. nih.gov This suggests an additive effect on the early stages of megakaryocyte maturation. nih.gov This enhanced proliferation extends to both hematopoietic and megakaryocytic progenitor cells. nih.gov

Promotion of Megakaryocyte Maturation

In addition to stimulating proliferation, avatrombopag also promotes the maturation of megakaryocytes. In vitro studies using human cord blood CD34+ cells have shown that avatrombopag induces the maturation of megakaryocytes that are morphologically similar to those stimulated by rhTPO. nih.gov This indicates that avatrombopag effectively supports the full developmental process of megakaryocytes, leading to the formation of mature, platelet-producing cells. The process of megakaryopoiesis is a complex one, involving the commitment of hematopoietic stem cells to the megakaryocytic lineage, followed by proliferation and maturation to generate platelets. abcam.com

In Vitro Studies on Cell Lines

To quantify the potency of avatrombopag, in vitro studies were conducted using murine Ba/F3 cells genetically engineered to express the human TPO receptor. Avatrombopag induced the proliferation of these cells in a concentration-dependent manner. The half-maximal effective concentration (EC50) for this proliferative effect was determined to be 3.3 nmol/L, with a maximal activity similar to that of rhTPO. nih.gov

Table 1: In Vitro Proliferation of TPO Receptor-Expressing Ba/F3 Cells

Compound Cell Line Parameter Value

To confirm that the activity of avatrombopag is mediated specifically through the TPO receptor, studies were performed on Ba/F3 cells that did not express the TPO receptor. In these cells, avatrombopag did not induce a proliferative response. nih.gov This finding demonstrates the receptor-dependent mechanism of action of avatrombopag and confirms its specificity for the TPO receptor. nih.govnih.gov

Ex Vivo Studies on Primary Hematopoietic Cells

The effects of avatrombopag have also been evaluated ex vivo on primary human hematopoietic cells. In studies using human cord blood-derived CD34+ cells, avatrombopag was shown to stimulate megakaryocyte differentiation in a concentration-dependent manner. nih.gov The EC50 for this effect was 25.0 nmol/L, with a maximal activity comparable to that of rhTPO. nih.gov Furthermore, the megakaryocyte colonies generated in the presence of avatrombopag were morphologically similar to those generated with rhTPO.

Table 2: Ex Vivo Effects of Avatrombopag on Human Primary Hematopoietic Cells

Cell Type Parameter EC50
Megakaryocyte Colony Formation from Human CD34+ Cells (EC50 Analysis)

This compound has been shown to stimulate the proliferation and differentiation of megakaryocytes from hematopoietic progenitor cells. In in vitro studies, avatrombopag promoted the differentiation of megakaryocytes from human cord blood CD34+ cells in a manner dependent on its concentration nih.gov. The potency of this effect was quantified by its half-maximal effective concentration (EC50), which was determined to be 25.0 nmol/L nih.gov. The maximum activity observed with avatrombopag was similar to that achieved with recombinant human thrombopoietin (rhTPO) nih.gov.

Furthermore, when avatrombopag was used in combination with rhTPO on G-CSF–mobilized human peripheral blood CD34+ cells, the proliferation of megakaryocytes was approximately 200% greater than with rhTPO alone nih.gov. This suggests an additive effect, particularly in the early stages of the maturation process for both hematopoietic and megakaryocytic progenitor cells nih.gov. This additive interaction is consistent with findings that avatrombopag does not compete with TPO for binding to the TPO receptor, allowing them to act on the receptor simultaneously mdpi.comscienceopen.com.

Table 1: EC50 of Avatrombopag in Megakaryocyte Differentiation

Cell Source Parameter EC50 Value
Morphological Features of Stimulated Megakaryocytes

Preclinical investigations have examined the cellular morphology of megakaryocytes following stimulation with avatrombopag. The findings indicate that human megakaryocyte colonies generated with avatrombopag exhibit morphologic features that are similar to those of colonies generated with recombinant human thrombopoietin (rhTPO) nih.gov. This similarity in morphology suggests that avatrombopag effectively mimics the biological action of endogenous TPO in promoting normal megakaryocyte development and maturation nih.gov.

In Vivo Preclinical Models of Platelet Production

To assess the in vivo activity of avatrombopag on human cells, researchers have utilized non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver (FL) CD34+ cells. In this humanized mouse model, the oral administration of avatrombopag resulted in a dose-dependent increase in the count of human platelets nih.govmdpi.comscienceopen.comnih.gov. A significant increase in platelet numbers was specifically achieved at doses of 1 mg/kg and higher mdpi.com. These studies demonstrate the compound's ability to stimulate human megakaryopoiesis and subsequent platelet production in a living organism scienceopen.comnih.gov.

Table 2: Effect of Avatrombopag in Humanized NOD/SCID Mice

Animal Model Cell Transplant Administration Route Outcome Effective Dose

The dose-dependent effect of avatrombopag on platelet production has been consistently observed in preclinical animal models. Daily oral administration of the compound in mice models transplanted with human fetal liver CD34+ cells led to a clear dose-dependent rise in platelet counts mdpi.comscienceopen.com. This relationship underscores the direct pharmacological activity of avatrombopag on thrombopoiesis. The species-specific nature of avatrombopag's activity has been noted, with early studies showing its effects were limited to humans and chimpanzees scienceopen.com.

Impact on Platelet Activation Levels in Preclinical Contexts

A critical aspect of the preclinical evaluation of thrombopoietin receptor agonists is their effect on platelet function. While endogenous thrombopoietin (TPO) has been shown to lower the threshold for platelet activation, studies on avatrombopag indicate a different profile nih.govnih.gov. In vivo studies in humanized mouse models demonstrated that while oral avatrombopag administration led to a dose-dependent increase in human platelet counts, it did not affect platelet activation or reactivity levels nih.govnih.gov. Similarly, it has been shown that avatrombopag increased platelet counts but did not result in platelet activation, in contrast to TPO scienceopen.com. This suggests that avatrombopag enhances platelet production without increasing their reactivity, a key distinction from the natural ligand nih.govnih.gov. Investigations using whole blood flow cytometry to measure platelet surface P-selectin and activated glycoprotein (B1211001) IIb-IIIa have confirmed that avatrombopag does not increase the number of circulating activated platelets or heighten platelet reactivity in response to agonists nih.govresearchgate.net.

Table 3: Compound Names Mentioned

Compound Name
This compound
Avatrombopag

Preclinical Pharmacokinetic and Metabolic Profile of Avatrombopag Hydrochloride

Absorption and Distribution Studies (Preclinical)

Preclinical data indicate that avatrombopag (B1665838) is well-absorbed orally across various species, with extensive distribution throughout the body.

Studies utilizing LLC-PK1 (porcine kidney epithelial) cells, a standard model for assessing drug permeability, have shown that avatrombopag possesses low to moderate in vitro permeability. chiba-u.jp Despite this, the compound demonstrates good oral bioavailability in preclinical animal models, with absorption rates ranging from approximately 50% to 90% in mice, rats, dogs, and cynomolgus monkeys. chiba-u.jp LLC-PK1 cells are a valuable tool in these assessments as they form a polarized monolayer with tight junctions, mimicking biological barriers. cytion.com

ParameterFindingCell LineSource(s)
In Vitro PermeabilityLow to ModerateLLC-PK1 chiba-u.jp
Table 1: In Vitro Permeability of Avatrombopag

In vitro investigations have consistently demonstrated that avatrombopag is highly bound to human plasma proteins, with a binding percentage greater than 96%. chiba-u.jpnih.govdrugbank.com Further studies have identified that it primarily binds to albumin. chiba-u.jp This high degree of plasma protein binding is a crucial factor in the drug's distribution and pharmacokinetic profile.

ParameterValuePrimary Binding ProteinSource(s)
Human Plasma Protein Binding>96%Albumin chiba-u.jpnih.govdrugbank.com
Table 2: Plasma Protein Binding of Avatrombopag

The distribution of avatrombopag into red blood cells has also been evaluated. The concentration of avatrombopag in erythrocytes is approximately half (50%) of the concentration found in plasma. chiba-u.jpeuropa.eu This indicates that while there is some partitioning into red blood cells, the majority of the compound remains in the plasma fraction.

ParameterRatio (Erythrocyte:Plasma)Source(s)
Erythrocyte Concentration~0.5 chiba-u.jpeuropa.eu
Table 3: Erythrocyte to Plasma Concentration Ratio of Avatrombopag

Metabolism and Biotransformation Pathways (Preclinical)

The metabolic profile of avatrombopag is characterized by its interaction with key enzyme systems and the formation of specific metabolites.

In vitro studies using human hepatocytes and recombinant human cytochrome P450 (CYP) enzymes have identified that avatrombopag is primarily metabolized by CYP3A4 and CYP2C9. chiba-u.jpnih.govdrugbank.comtga.gov.au These enzymes are crucial in the biotransformation of the parent drug into its metabolites. The involvement of these specific CYP isoforms has significant implications for potential drug-drug interactions.

Enzyme FamilySpecific Isozymes InvolvedSource(s)
Cytochrome P450 (CYP)CYP2C9, CYP3A4 chiba-u.jpnih.govdrugbank.comtga.gov.au
Table 4: Cytochrome P450 Enzymes in Avatrombopag Metabolism

The primary metabolic pathway for avatrombopag involves hydroxylation. The main metabolite identified is the 4-hydroxy derivative. chiba-u.jp In a human mass balance study, this primary metabolite was a significant component found in feces, accounting for approximately 44% of the administered dose, while the unchanged parent drug accounted for about 34%. chiba-u.jp Notably, no circulating metabolites were detected in human plasma, suggesting that metabolism and excretion are efficient. chiba-u.jptga.gov.au

MetaboliteDescriptionExcretion ProfileSource(s)
4-hydroxy derivativePrimary metabolite~44% of dose excreted in feces chiba-u.jp
Table 5: Primary Metabolite of Avatrombopag

Role as a P-glycoprotein (P-gp) Substrate In Vitro

In vitro studies have demonstrated that avatrombopag is a substrate for P-glycoprotein (P-gp) mediated transport. europa.eueuropa.eu This indicates that P-gp, an efflux transporter, may play a role in the absorption and disposition of avatrombopag. Despite being a P-gp substrate, co-administration with P-gp inhibitors like verapamil (B1683045) and cyclosporine resulted in alterations in avatrombopag exposure that were not considered clinically significant, and no dose adjustments are recommended. hres.ca

Lack of Substrate Activity for Other Transporters (e.g., BCRP, BSEP, MRP2) In Vitro

While avatrombopag is a substrate for P-gp, in vitro investigations have shown that it is not a substrate for other transporters, including Breast Cancer Resistance Protein (BCRP), Bile Salt Export Pump (BSEP), or Multidrug Resistance-Associated Protein 2 (MRP2). europa.eu

Potential Impact on Transporters OATP1B3, OAT1, OAT3 In Vitro

In vitro studies have suggested a potential for avatrombopag to interact with Organic Anion Transporting Polypeptide 1B3 (OATP1B3), Organic Anion Transporter 1 (OAT1), and Organic Anion Transporter 3 (OAT3). europa.eu However, avatrombopag is not a substrate for OATP1B1, OATP1B3, OCT2, OAT1, and OAT3. europa.eu Further in vivo investigations into the clinical relevance of these potential interactions have not been conducted. europa.eu Avatrombopag has been shown to inhibit OAT1 and OAT3 in vitro. europa.eu

Excretion Pathways (Preclinical)

Major Routes of Elimination for Avatrombopag and Metabolites

The primary route of excretion for avatrombopag and its metabolites is through the feces. nih.govnih.gov Following oral administration of radiolabeled avatrombopag, approximately 88% of the administered dose was recovered in the feces. europa.eusobi.comeuropa.eu The main metabolite identified in feces is the 4-hydroxy metabolite, which accounts for a significant portion of the excreted dose. europa.eueuropa.eu In preclinical studies with rats, bile analysis revealed the presence of unchanged avatrombopag and numerous metabolites, with the major metabolite being a taurine (B1682933) conjugate. europa.eu

Unchanged Drug Excretion

A notable portion of avatrombopag is excreted unchanged. In humans, approximately 34% of the administered dose is excreted as unchanged avatrombopag in the feces. europa.eusobi.comeuropa.eu In contrast, only a small fraction, around 6%, of the administered dose is found in the urine, indicating that renal excretion is not a major elimination pathway for the unchanged drug. europa.eusobi.comeuropa.eu

Pharmacokinetic Parameters in Preclinical Species

Single-dose pharmacokinetic studies of avatrombopag have been conducted in several preclinical species, including mice, rats, dogs, and cynomolgus monkeys, via both intravenous and oral routes of administration. europa.eu The time to reach maximum plasma concentration (Tmax) in rats was observed to be between 2 and 3 hours. europa.eu The plasma elimination half-life of avatrombopag is approximately 19 hours. nih.govdrugbank.com The apparent volume of distribution is estimated to be around 180 L, suggesting extensive tissue distribution. nih.govdrugbank.com Avatrombopag exhibits high plasma protein binding, exceeding 96% in vitro. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of Avatrombopag in Preclinical Species

ParameterValueSpeciesSource
Tmax (oral) 2 - 3 hoursRat europa.eu
Plasma Elimination Half-life (t½) ~19 hoursNot specified nih.govdrugbank.com
Apparent Volume of Distribution (Vd/F) ~180 LNot specified nih.govdrugbank.com
Plasma Protein Binding >96%In vitro (human plasma) nih.govnih.gov

Bioavailability in Animal Models (e.g., mouse, rat, dog, cynomolgus monkey)

Preclinical studies have demonstrated that avatrombopag is well-absorbed orally across various animal species. chiba-u.jp Despite having low aqueous solubility below pH 12, the compound exhibits good oral bioavailability. chiba-u.jp Investigations in mice, rats, dogs, and cynomolgus monkeys revealed that the extent of absorption ranged from approximately 50% to 90%. chiba-u.jp This favorable absorption profile in animal models supported its development as an orally administered agent. chiba-u.jp

Table 1: Oral Bioavailability of Avatrombopag in Preclinical Animal Models

Animal Model Approximate Oral Bioavailability (%)
Mouse 50 - 90 chiba-u.jp
Rat 50 - 90 chiba-u.jp
Dog 50 - 90 chiba-u.jp

Systemic Exposure (AUC) in Animal Models

Systemic exposure to avatrombopag, as measured by the area under the concentration-time curve (AUC), has been evaluated in several animal species, often in the context of toxicology and reproductive safety studies. sobi.comfda.gov In these studies, exposure levels in animals were found to be substantially higher than those observed in humans at maximum recommended doses. sobi.comfda.gov

For instance, in reproductive toxicology studies, there were no adverse embryo-fetal effects in rats administered avatrombopag at exposures 53 times the human AUC. fda.gov Similarly, in rabbits, exposures were 10 to 35 times the AUC in patients at the maximum recommended human dose without significant embryo-fetal effects, although spontaneous abortions were noted at these exposure levels. fda.gov In other studies, exposures in female rats reached up to 79 times the AUC observed in patients without affecting fertility. sobi.com

In vivo studies using immunodeficient mice transplanted with human cells also demonstrated that oral administration of avatrombopag resulted in a dose-dependent increase in human platelets, confirming systemic exposure and biological activity in a mouse model. medchemexpress.com

Table 2: Relative Systemic Exposure (AUC) of Avatrombopag in Animal Models Compared to Human Exposure

Animal Model Exposure Multiple (Animal AUC vs. Human AUC) Study Context
Rat 53x fda.gov Embryo-fetal development
Rat (female) 79x sobi.com Fertility

Volume of Distribution in Animal Models

Avatrombopag demonstrates a high degree of plasma protein binding, exceeding 96% in human plasma. chiba-u.jpnih.gov This characteristic, combined with findings from human studies showing a large apparent volume of distribution of approximately 180 L to 235 L, suggests that the compound is extensively distributed into tissues. sobi.comnih.gov

While specific quantitative data for the volume of distribution in preclinical animal models such as mice, rats, or dogs are not detailed in the reviewed literature, the extensive tissue distribution is supported by findings from animal studies. sobi.com For example, avatrombopag was detected in the milk of lactating rats, indicating its ability to pass into tissue fluids. sobi.comeuropa.eu

Clearance Characteristics in Animal Models

The clearance of avatrombopag is primarily metabolic, followed by excretion. chiba-u.jpfda.gov The main route of elimination for avatrombopag and its metabolites is via the feces. chiba-u.jpfda.gov A human mass balance study determined that fecal excretion accounted for about 88% of an administered dose, with only 6% being excreted in the urine. chiba-u.jpfda.gov Of the dose recovered in feces, 34% was unchanged avatrombopag. chiba-u.jpfda.gov

In vitro studies using human liver components identified cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4, as the primary mediators of avatrombopag metabolism. chiba-u.jpnih.govnih.gov No significant metabolites of avatrombopag were detected in plasma. chiba-u.jpnih.gov The mean clearance of avatrombopag in humans is estimated to be 6.9 L/hr. fda.govdrugbank.comeuropa.eu This metabolic and excretion profile, characterized by hepatic metabolism and fecal elimination, informs the understanding of the compound's clearance mechanisms in preclinical species.

Table 3: Compound Names Mentioned in the Article

Compound Name
Avatrombopag
Avatrombopag hydrochloride
Avatrombopag maleate (B1232345)
Fluconazole
Itraconazole
Rifampicin
Romiplostim

Chemical Synthesis and Medicinal Chemistry Aspects

Synthetic Methodologies

The synthesis of avatrombopag (B1665838) has been approached through various routes, with significant developments aimed at improving yield, purity, and suitability for large-scale production.

Recent innovations in the synthesis of avatrombopag have focused on increasing purity and optimizing reaction conditions for industrial application. One novel method involves the hydrolysis of an ester precursor produced from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine. google.com A key feature of this approach is a specialized purification process for the final product, which involves washing with a series of different solvents such as water, hexane (B92381), a tetrahydrofuran (B95107)/water mixture, and ethyl acetate (B1210297) to achieve high purity. google.com This method is designed to minimize the formation of by-products and avoids the need for column chromatography, making it suitable for industrial manufacturing. google.comgoogle.com

Another patented approach utilizes 6-amino-5-chloro-3-picolinic acid as the starting material, proceeding through sequential amidation and cyclization reactions to yield the target compound. patsnap.com This method is presented as advantageous due to the ready availability of raw materials and its efficiency, which is suitable for large-scale industrial production. patsnap.com

Hydrolysis is a critical final step in several major synthetic routes to avatrombopag, serving to unmask the carboxylic acid functional group from its ester precursor. In a widely reported large-scale synthesis, the penultimate intermediate is an ethyl ester of avatrombopag. portico.org This ester is hydrolyzed, typically using a base such as sodium hydroxide (B78521) in an alcohol-based solvent system like ethanol (B145695) or methanol, to yield the final avatrombopag molecule. portico.orgchemicalbook.comnewdrugapprovals.org

Amide bond formation and cyclization reactions are central to constructing the core structure of avatrombopag. A key cyclization is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with thiourea (B124793) to form the 2-aminothiazole (B372263) ring system present in the molecule. nrochemistry.com This reaction proceeds via nucleophilic substitution, with the sulfur from thiourea attacking the alpha-carbon of the ketone, followed by an intramolecular reaction and dehydration to form the thiazole ring. nrochemistry.com

A crucial amidation step involves coupling the 2-aminothiazole intermediate with a substituted nicotinic acid derivative. nrochemistry.comchemicalbook.com In one common route, 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine is coupled with 5,6-dichloronicotinic acid. portico.orgchemicalbook.com This reaction is often facilitated by an activating agent, such as phosphorus oxychloride or thionyl chloride, to convert the carboxylic acid into a more reactive species for amidation. chemicalbook.comchemicalbook.com An alternative patented method describes carrying out the amidation reaction in the presence of a catalyst in an aprotic solvent. google.com

The synthesis of avatrombopag involves a sequence of specific reactions with carefully controlled conditions to ensure high yields and purity.

StepReactionReagents and SolventsConditionsYield
1α-keto Halogenation1-(4-chlorothiophen-2-yl)ethenone, BromineDiethyl ether, 0°C-
2Cyclocondensation2-bromo-1-(4-chloro-2-thienyl)ethanone, ThioureaEthanol, Reflux/80°C46% (over 2 steps) chemicalbook.com
3Bromination4-(4-chloro-2-thienyl)thiazol-2-amine, N-Bromosuccinimide (NBS)Dimethylformamide (DMF)-
4Nucleophilic Aromatic SubstitutionBromo-thiazolamine intermediate, 1-cyclohexylpiperazineAcetonitrile, Triethylamine, Reflux34% (overall) chemicalbook.com
5Amide Bond FormationThiazolamine derivative, 5,6-dichloronicotinic acidPhosphorus oxychloride, Pyridine (B92270)83% chemicalbook.com
6Nucleophilic Aromatic SubstitutionNicotinamide intermediate, Ethyl isonipecotateTetrahydrofuran (THF), 50°C-
7HydrolysisEthyl ester of Avatrombopag, Sodium hydroxideMethanol or Ethanol-
8Salt Formation (optional)Avatrombopag base, Maleic acidDMSO/acetone (B3395972)/water (2:2:1)85% chemicalbook.com

Bromination: The synthesis often begins with the bromination of 1-(4-chlorothiophen-2-yl)ethenone at the alpha position to the carbonyl group. nrochemistry.comchemicalbook.com This can be achieved using elemental bromine in a solvent like diethyl ether at reduced temperatures. google.comportico.org A subsequent bromination occurs on the thiazole ring using N-Bromosuccinimide (NBS) in DMF. nrochemistry.comchemicalbook.com

Thiourea Addition: The formation of the thiazole ring is accomplished by the cyclocondensation of the α-bromoketone intermediate with thiourea in a solvent such as ethanol under reflux conditions. google.comportico.org

Solvents: A variety of solvents are employed throughout the synthesis, including diethyl ether, ethanol, dimethylformamide (DMF), acetonitrile, pyridine, and tetrahydrofuran (THF), chosen based on the specific requirements of each reaction step. google.comportico.orgchemicalbook.com For the final salt formation with maleic acid, a mixture of DMSO, acetone, and water has been used. chemicalbook.com

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including cost, efficiency, and consistent product quality. For avatrombopag, synthetic routes that avoid chromatographic purification are highly desirable for industrial applications. google.comgoogle.com One patented method explicitly highlights the exclusion of column chromatography as a key advantage, making the process more suitable for manufacturing. google.comgoogle.com

Precursor Compounds and Intermediate Derivations

The synthesis of avatrombopag relies on the assembly of several key precursor molecules and proceeds through a series of stable intermediates.

Key Precursors and Intermediates in Avatrombopag Synthesis

Compound Name Role in Synthesis
1-(4-chlorothiophen-2-yl)ethenone Initial starting material for the thiophene-thiazole core. chemicalbook.com
Thiourea Reactant for the formation of the 2-aminothiazole ring. nrochemistry.comportico.org
1-cyclohexylpiperazine Nucleophile for introduction of the cyclohexylpiperazine moiety. portico.orgchemicalbook.com
5,6-dichloro nicotinic acid Precursor for the central pyridine carboxamide linker. chemicalbook.com
Ethyl isonipecotate Precursor for the piperidine-4-carboxylic acid portion of the molecule. portico.orgchemicalbook.com
6-amino-5-chloro-3-picolinic acid Starting material in an alternative synthetic route. patsnap.com
4-(4-chlorothiophen-2-yl)thiazol-2-amine Key intermediate formed after the initial cyclization reaction. chemicalbook.comtdcommons.org
N-[4-(4-chloro-2-thienyl)-5-(4-cyclohexyl-1-piperazinyl)-2-thiazolyl]-5,6-dichloronicotinamide Intermediate formed after the first amidation reaction. portico.org

The main synthetic pathway begins with 1-(4-chlorothiophen-2-yl)ethenone, which is converted to an α-haloketone. nrochemistry.comchemicalbook.com This intermediate is then cyclized with thiourea to form the crucial intermediate, 4-(4-chlorothiophen-2-yl)thiazol-2-amine. chemicalbook.comtdcommons.org Subsequent reactions, including bromination and nucleophilic substitution with 1-cyclohexylpiperazine, build upon this core structure. chemicalbook.com The resulting amine is then coupled with a nicotinic acid derivative, such as 5,6-dichloronicotinic acid, followed by reaction with ethyl isonipecotate to assemble the complete carbon skeleton of the molecule as an ethyl ester, which is finally hydrolyzed to avatrombopag. portico.orgchemicalbook.com

Synthesis of Pharmaceutically Acceptable Salts

To improve properties such as solubility, the Avatrombopag free base is converted into a pharmaceutically acceptable salt.

Avatrombopag is most commonly prepared as its maleate (B1232345) salt to increase its aqueous solubility mdpi.com. The preparation generally involves reacting the Avatrombopag free base with maleic acid in a suitable solvent system. Several methods have been described:

One large-scale method involves dissolving Avatrombopag free base and maleic acid in a mixture of dimethyl sulfoxide (B87167) (DMSO), acetone, and water at an elevated temperature (e.g., 65°C). The salt is then precipitated upon cooling, filtered, and washed with solvents like acetone and water nrochemistry.comnewdrugapprovals.org.

Another procedure involves dissolving the free base and maleic acid in a mixture of ethanol and water, heating the solution, and then cooling to precipitate the maleate salt newdrugapprovals.org.

Recrystallization from a solvent system like DMF and a poor solvent such as dichloromethane (B109758) can be used to obtain specific crystalline forms of Avatrombopag maleate google.com.

Besides the maleate salt, other pharmaceutically acceptable salts of Avatrombopag can be prepared. Patent literature discloses that salts such as the Hydrochloride , Nitrate , Succinate , and Glutamate can be formed google.comgoogle.comtdcommons.org. A patent for the parent compound specifically describes the preparation of the hydrochloride salt as an example newdrugapprovals.org. The formation of these salts is typically achieved by reacting the Avatrombopag free base with the corresponding acid (hydrochloric acid, nitric acid, succinic acid, or glutamic acid) in a suitable solvent.

Process Impurities and Purification Strategies

Controlling impurities is a critical aspect of the synthesis of any active pharmaceutical ingredient to ensure its safety and efficacy.

During the synthesis of Avatrombopag, several process-related impurities can be formed. A key and characteristic impurity is 5-bromo-4-(5-bromo-4-chlorothiophen-2-yl)thiazol-2-amine google.comtdcommons.org. This dibrominated impurity can arise during the bromination step of 4-(4-chlorothiophen-2-yl)thiazol-2-amine if the reaction conditions are not carefully controlled, leading to over-bromination google.com. This impurity can then be carried through subsequent reaction steps, resulting in a bromo-analogue of the final Avatrombopag molecule google.com.

Purification strategies focus on minimizing the formation of such impurities and removing them from the final product. This is often achieved through:

Careful control of reaction conditions, particularly during the bromination step.

Washing the final product and key intermediates with a series of different solvents, such as water, hexane, and ethyl acetate, to remove residual impurities google.comgoogle.com.

Recrystallization of the final product or intermediates to achieve high purity tdcommons.org.

Purification Techniques (e.g., Solvent Washing, Filtration)

The purification of avatrombopag and its intermediates is a critical step in the chemical synthesis process to ensure high purity and yield while minimizing degradation products and impurities. google.com Various techniques, primarily involving solvent washing and filtration, are employed following key reaction stages, such as crystallization and precipitation. google.comgoogle.com These methods are designed to remove unreacted starting materials, reagents, and by-products.

Detailed research findings from synthetic procedures reveal multi-step washing protocols using a sequence of different organic and aqueous solvents. google.comgoogle.com The choice of solvents is crucial for effectively removing specific impurities while minimizing the loss of the desired product.

After the hydrolysis of the avatrombopag ethyl ester and subsequent precipitation induced by pH adjustment with acetic acid, the resulting solid is subjected to a rigorous washing and filtration sequence. google.comgoogle.com A common procedure involves filtering the precipitate and then washing it sequentially with various solvents. This process is designed to remove different types of impurities based on their solubility. For instance, water is used to wash away inorganic salts and water-soluble impurities. A mixture of tetrahydrofuran and water is also employed, followed by further washing with water, hexane to remove non-polar impurities, and finally ethyl acetate. google.comgoogle.com

The effectiveness of these purification steps is often monitored using techniques like Thin-Layer Chromatography (TLC). google.comgoogle.com One patented method details a specific washing sequence post-crystallization to purify the avatrombopag base. google.com This multi-step washing protocol significantly improves the purity of the final compound before its potential conversion to a pharmaceutically acceptable salt, such as avatrombopag hydrochloride. google.comgoogle.com The use of a mixture of hexane and ethyl acetate has been noted to enhance the purification of certain intermediate compounds in the synthesis pathway. google.com

The table below summarizes a typical solvent washing protocol for avatrombopag following its precipitation from the reaction mixture, as derived from patent literature.

Washing StepSolvent/MixtureVolume/RepetitionsPurpose
1Water100 mlRemove water-soluble impurities and salts.
2Tetrahydrofuran-Water (1:1)2 x 30 mlRemove impurities with intermediate polarity.
3Water4 x 100 mlEnsure complete removal of aqueous-soluble contaminants.
4Hexane2 x 100 mlRemove non-polar impurities.
5Ethyl Acetate3 x 20 mlRemove remaining organic impurities.

This table is based on data reported in patent literature describing the purification of precipitated avatrombopag. google.comgoogle.com

In addition to washing the final product, purification of key intermediates is also essential. For instance, an intermediate crystalline precipitate of the ethyl ester of avatrombopag is washed with water and hexane before further purification by flash chromatography on silica (B1680970) gel. google.com Similarly, other intermediates in the synthesis are purified by filtration and washing with solvents like water, hexane, and diethyl ether. google.comgoogle.com These meticulous purification strategies, combining filtration with sequential solvent washing, are instrumental in achieving the high purity required for an active pharmaceutical ingredient. google.com

Structure Activity Relationships and Molecular Design

Non-Peptide Thrombopoietin Receptor Agonist Design Principles

The foundational design principle for Avatrombopag (B1665838) and similar non-peptide TPO-R agonists was to create a small molecule that could activate the TPO receptor (also known as c-Mpl) without directly competing with the natural ligand, TPO. drugbank.comnih.gov Initial discovery strategies involved high-throughput screening of chemical libraries to identify molecules capable of stimulating TPO-dependent cell lines. nih.gov

Key design principles that emerged from this research include:

Allosteric Binding: Unlike the native TPO which binds to the extracellular domain of the receptor, Avatrombopag was designed to interact with the transmembrane domain. researchgate.netnih.govfrontiersin.org This allosteric binding mechanism means it does not compete with endogenous TPO for the same binding site. drugbank.com

Synergistic Action: By binding to a different site, Avatrombopag can have an additive or synergistic effect with endogenous TPO on platelet production. drugbank.comnih.govnih.gov

Receptor Activation: The molecule is designed to induce a conformational change in the TPO-R, leading to its dimerization and the activation of downstream intracellular signaling pathways. These pathways, crucial for cell growth and maturation, include the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) pathways, which stimulate the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. drugbank.comfrontiersin.orgnih.gov

Oral Bioavailability: A core objective was to create an orally bioavailable drug, offering a significant convenience advantage over injectable peptide-based agonists. scienceopen.commdpi.com

Correlation of Chemical Structure with TPO-R Selectivity and Binding Affinity

The specific chemical structure of Avatrombopag is directly responsible for its high selectivity and potent binding affinity for the TPO receptor. Its IUPAC name is 1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid.

A pivotal discovery in understanding the structure-activity relationship of this class of drugs was the identification of a single amino acid residue within the TPO-R's transmembrane domain that is critical for activation. Research utilizing human/mouse chimeric receptors pinpointed histidine at position 499 (His499) as the key residue. researchgate.net The interaction between the small molecule agonist and this specific histidine residue is responsible for the compound's species specificity, rendering it highly active in humans and chimpanzees but not in other species like mice. mdpi.comresearchgate.net

The potency of Avatrombopag's interaction with the TPO-R has been quantified in vitro, demonstrating its high binding affinity and functional activity. nih.gov

AssayCell TypeEC₅₀ Value
Proliferation StimulationHuman c-Mpl-Ba/F3 cells3.3 ± 0.2 nmol/L
Megakaryocyte Colony FormationHuman CD34⁺ cells24.8 ± 7.8 nmol/L
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

These low nanomolar EC₅₀ values indicate that Avatrombopag is a potent agonist of the TPO receptor, effectively stimulating megakaryocytopoiesis at low concentrations. nih.gov

Rational Drug Design and Computational Modeling Approaches

While specific details of the initial de novo design of the Avatrombopag scaffold are not extensively published, the process would have relied on principles of rational drug design, which involves creating molecules based on a known biological target. researchgate.net This typically includes computational techniques like molecular docking and virtual screening to predict how different chemical structures might bind to the transmembrane pocket of the TPO-R and interact with key residues like His499. researchgate.net

Where computational modeling has been clearly documented is in the clinical development and optimization of Avatrombopag's use. confex.comnih.gov Researchers developed sophisticated population Pharmacokinetic/Pharmacodynamic (PK/PD) models. confex.comnih.gov These models are powerful computational tools that integrate data from numerous clinical studies to simulate the relationship between drug concentration in the body and its effect on platelet counts over time. nih.gov

Applications of these PK/PD models for Avatrombopag include:

Characterizing PK/PD Relationships: The models described Avatrombopag's pharmacokinetics as a one-compartment model with linear elimination and its effect on platelet count using a six-compartment life-span model. nih.gov

Identifying Influential Factors: Modeling identified factors that could affect drug distribution (e.g., body weight) or the platelet response (e.g., ethnicity, albumin levels). nih.gov

Guiding Dose Adjustments: Simulations were used to predict the impact of co-administering Avatrombopag with drugs that inhibit its metabolic enzymes (CYP3A and CYP2C9), showing that dose adjustments were not necessary for short-term use. nih.gov

Informing Clinical Practice: PK/PD simulations were also used to provide clinicians with dosing guidance on how to safely and effectively switch patients from a different TPO-R agonist, eltrombopag (B601689), to Avatrombopag. confex.com

Strategies for Lead Optimization (Inferred from Improved Synthesis and Purity)

Lead optimization is the iterative process of modifying a promising lead compound to improve its efficacy, selectivity, pharmacokinetic properties, and safety profile. scienceopen.com The favorable characteristics of Avatrombopag, such as its oral administration and lack of dietary restrictions, suggest a successful lead optimization process. nih.govnih.gov

This optimization is also evident in the development of its chemical synthesis. The goal of synthetic optimization is to create a process that is not only efficient and scalable for industrial production but also consistently yields a product of high purity, which is critical for drug safety. google.compatsnap.com Several patents and publications describe multi-step synthetic routes for Avatrombopag, involving key reactions like bromination, amide bond formation, and nucleophilic aromatic substitution. nrochemistry.comchemicalbook.com

Efforts to improve this synthesis represent a key part of lead optimization:

Scalability and Efficiency: One patented method describes a preparation process with easily available raw materials that is rapid, economical, and suitable for large-scale industrial production. patsnap.com It specifically notes overcoming problems of poor selectivity in prior routes. patsnap.com

Purity and Safety: Another patent focuses on a novel synthesis method followed by specific purification steps, including washing with a series of solvents like water, hexane (B92381), and ethyl acetate (B1210297). google.com This was designed to produce a substance with a "higher degree of purity" by removing specific impurities generated during the synthesis, which is crucial for minimizing potential side effects. google.com

The successful optimization of Avatrombopag is reflected in its clinical profile, which shows no significant food interactions and a reduced risk of hepatotoxicity compared to some other TPO-RAs, characteristics that are highly desirable outcomes of a thorough lead optimization program. nih.govnih.gov

Deuteration in Avatrombopag Research and its Impact on Pharmacokinetics

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy sometimes used in drug development to favorably alter a molecule's pharmacokinetic profile, often by slowing its rate of metabolism.

However, a review of the available scientific literature reveals no evidence that deuteration has been explored as a therapeutic modification strategy for Avatrombopag itself. Research has not been published on a deuterated version of Avatrombopag designed for clinical use with altered pharmacokinetics.

The only documented use of deuterium in Avatrombopag research is in the context of bioanalysis. A deuterated version of the compound (Avatrombopag-d10) has been used as an internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods. google.com In this application, a known quantity of the deuterated standard is added to patient plasma samples. Because the deuterated version is chemically identical to the non-deuterated drug but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the drug's concentration in the sample, compensating for variations during sample preparation and analysis. texilajournal.comnih.gov This is a standard analytical technique and does not impact the pharmacokinetic properties of the administered therapeutic drug. texilajournal.com

Analytical and Preclinical Characterization Methods

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of Avatrombopag (B1665838) hydrochloride, enabling the separation and quantification of the active pharmaceutical ingredient (API) and its related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Avatrombopag in biological matrices, which is essential for pharmacokinetic studies. A validated LC-MS/MS method for the simultaneous determination of Avatrombopag, along with other thrombopoietin receptor agonists, in human plasma has been developed. mdpi.com This method demonstrates the robustness and reliability required for clinical and preclinical sample analysis.

The bioanalytical procedure typically involves protein precipitation to extract the analyte from the plasma sample. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution mobile phase. The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM).

Table 1: LC-MS/MS Method Parameters for Avatrombopag Quantification in Human Plasma
ParameterCondition
Chromatography SystemUPLC
ColumnAcquity BEH C18
Mobile PhaseGradient elution with methanol-water (20:80, v/v) and acetonitrile containing 0.1% formic acid
Flow Rate0.4 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
DetectionTandem Mass Spectrometry (MS/MS)
Linearity Range7.5-1500 ng/mL
Intra- and Inter-day Precision (CV%)4.2% to 12.2%
Accuracy (RE%)-6.6% to 7.5%

Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Impurity Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for assessing the purity of Avatrombopag hydrochloride and for the identification and quantification of any process-related impurities or degradation products. While specific validated UHPLC methods for Avatrombopag drug substance and drug product are proprietary, the principles of such methods are well-established in the pharmaceutical industry.

These methods typically utilize columns with sub-2 µm particles to achieve high resolution and rapid analysis times. A study on the impurities of Avatrombopag raw material employed two distinct liquid chromatography methods to identify and characterize ten different impurities. drugbank.com The methods are designed to be stability-indicating, meaning they can separate the active ingredient from any potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.

One of the identified impurities in the raw material of Avatrombopag is the nitrogen oxide impurity. drugbank.com The control of such impurities is critical to ensure the safety and quality of the final drug product.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal structural confirmation of this compound. According to documents from the U.S. Food and Drug Administration (FDA), the drug substance was adequately characterized using a range of analytical techniques, including NMR. fda.gov While the detailed 1H and 13C NMR spectral data for this compound are not publicly available, this characterization is a standard and critical step in the drug development process to confirm the molecular structure.

NMR can also be employed in binding studies to understand the interaction of a ligand with its target receptor. Although specific NMR binding studies for Avatrombopag with the thrombopoietin receptor have not been published, this technique could provide valuable insights into the conformational changes and key interactions that drive its biological activity.

Physicochemical and Environmental Assessments (Preclinical/Early Development)

Understanding the physicochemical properties of a drug candidate is fundamental to its development, influencing formulation design, bioavailability, and environmental fate.

Partition Coefficient Studies (Shake Flask, Slow-Stirring Methods)

The partition coefficient (Log P) and distribution coefficient (Log D) are key indicators of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. For Avatrombopag, these parameters have been experimentally determined using established methods.

A partition coefficient study for Avatrombopag maleate (B1232345) was conducted using the shake-flask method with HPLC analysis. europa.eu Subsequently, a more refined study was performed using the slow-stirring method, as per OECD Test Guideline 123, also with HPLC analysis. europa.eu The results from these studies provide crucial information about the lipophilic nature of Avatrombopag across a range of physiological pH values.

Table 2: Experimentally Determined Distribution Coefficient (Log D) of Avatrombopag Maleate
MethodpHLog D Value
Shake Flask3.1>4.5
5.4>4.5
7.1>4.5
9.34.1
Slow-StirringNot SpecifiedData not publicly detailed

In addition to experimental determinations, computational models can predict the lipophilicity of a compound. For Avatrombopag, the predicted Log P value is 5.97. drugbank.com

Biodegradability Studies

Information regarding the biodegradability of this compound is not available in the reviewed scientific literature.

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a critical component of pharmaceutical development, ensuring that a drug substance can be accurately quantified in the presence of its potential degradation products. These methods are essential for assessing the stability of a drug under various environmental conditions and for determining its shelf-life.

For Avatrombopag, the stability has been evaluated under different conditions. For instance, studies have been conducted on the stability of crushed Avatrombopag tablets when mixed with food for patients who have difficulty swallowing whole tablets. One such study demonstrated the stability of crushed tablets in both whole milk yogurt and chocolate pudding. The recovery of the active drug was found to be within 5% of the control, which complies with regulatory standards. ehaweb.org

Stability of Crushed Avatrombopag Tablets in Food
Food MediumRecovery Compared to ControlConclusion
Whole Milk YogurtWithin 5%Stable
Chocolate PuddingWithin 5%Stable

Forced degradation studies are a key aspect of developing stability-indicating methods. While specific details of forced degradation studies for this compound are not extensively published, regulatory submissions confirm that formal stability and stress testing have been conducted. fda.gov Analysis of Avatrombopag impurities has identified a nitrogen oxide impurity, suggesting that the compound is susceptible to oxidation during long-term stability experiments. qcsrm.com

The general approach for developing a stability-indicating method involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The goal is to achieve partial degradation of the drug, typically in the range of 5-20%. Subsequently, an analytical method, most commonly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is developed to separate the intact drug from all the formed degradation products.

For a structurally related thrombopoietin receptor agonist, Eltrombopag (B601689), detailed stability-indicating methods have been published, which can serve as an illustrative example of the process. In these studies, Eltrombopag was subjected to degradation under acidic, basic, oxidative, thermal, and photolytic conditions. dergipark.org.trorientjchem.org A reverse-phase UHPLC method was then developed and validated to resolve the main compound from its degradation products. orientjchem.org Such methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, accurate, precise, and robust.

Comparative Preclinical Pharmacology of Thrombopoietin Receptor Agonists

Comparison of Avatrombopag (B1665838) with Recombinant Human TPO (rhTPO)

Avatrombopag is a small molecule TPO receptor agonist designed to mimic the biological effects of endogenous TPO. nih.gov Preclinical studies have established both similarities and differences in its activity compared to rhTPO.

Preclinical in vitro studies demonstrate that avatrombopag mimics the biological actions of TPO. nih.gov It stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to increased platelet production. nih.gov Specifically, avatrombopag promotes the differentiation of human CD34+ hematopoietic progenitor cells into megakaryocytes in a manner similar to rhTPO. nih.gov The megakaryocyte colonies generated in culture with avatrombopag exhibit morphologic features that are comparable to those generated with rhTPO. nih.gov This indicates that avatrombopag effectively reproduces the key physiological effects of rhTPO on megakaryocyte development.

While avatrombopag mimics the action of rhTPO, its potency in preclinical assays differs. In vitro studies using murine Ba/F3 cells engineered to express the human TPO receptor (c-Mpl) showed that avatrombopag induced cell proliferation in a concentration-dependent manner. nih.gov Similarly, it promoted the differentiation of human cord blood CD34+ cells into megakaryocytes. nih.gov However, the concentration required to achieve 50% of the maximum effect (EC50) was higher for avatrombopag than for rhTPO, indicating lower potency in these specific assays. nih.gov

Comparative Potency of Avatrombopag in Preclinical In Vitro Assays

AssayCell TypeAvatrombopag EC50 Value
Cell ProliferationHuman TPO Receptor-Expressing Murine Ba/F3 Cells3.3 nmol/L
Megakaryocyte DifferentiationHuman Cord Blood CD34+ Cells25.0 nmol/L

Despite differences in potency, preclinical data show that avatrombopag can achieve a maximal activity level in stimulating megakaryocyte formation that is comparable to that of rhTPO. nih.gov In both cell proliferation and megakaryocyte differentiation assays, avatrombopag demonstrated a maximum effect similar to that of rhTPO. nih.gov Furthermore, when avatrombopag was used in combination with rhTPO in cultures of G-CSF–mobilized human peripheral blood CD34+ cells, megakaryocyte proliferation was approximately 200% greater than that observed with rhTPO alone. nih.gov This suggests an additive effect on platelet production.

Preclinical Assessment of Pharmacodynamic Profiles Compared to Other Agents

Preclinical studies have been crucial in defining and comparing the pharmacodynamic profiles of different TPO receptor agonists, revealing key differences in their potency, mechanism of action on megakaryopoiesis, and effects on platelet function.

In vitro studies have demonstrated that avatrombopag is a potent agonist of the human TPO receptor. In murine Ba/F3 cells engineered to express the human TPO-R, avatrombopag stimulated proliferation in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 3.3 nmol/L and achieving a maximal activity comparable to that of recombinant human TPO (rhTPO) nih.gov. This activity was confirmed to be receptor-dependent, as no response was observed in cells lacking the TPO-R nih.gov.

A significant pharmacodynamic distinction among TPO-RAs lies in their differential effects on the stages of megakaryopoiesis. Preclinical research comparing eltrombopag (B601689) and romiplostim has provided insight into these differences. Eltrombopag was found to effectively promote the terminal differentiation of human megakaryocytes and enhance platelet production in vitro nih.govhaematologica.org. This was associated with a balanced activation of the Akt and ERK1/2 signaling pathways. Conversely, romiplostim was shown to primarily induce the proliferation of immature megakaryocytes rather than their maturation into platelet-producing cells, a finding attributed to an unbalanced activation of the same signaling pathways nih.govhaematologica.org.

Another important preclinical pharmacodynamic characteristic is the effect of these agonists on platelet activation. While endogenous TPO can lower the threshold for platelet activation, preclinical studies in animal models have shown that avatrombopag does not increase the number of circulating activated platelets or enhance their reactivity to other agonists mdpi.com. This suggests a pharmacodynamic profile that promotes thrombopoiesis without priming platelets for aggregation, a potentially important distinction from the physiological ligand mdpi.com.

In preclinical in vivo models, the efficacy of avatrombopag has been demonstrated. In mice transplanted with human fetal liver CD34+ hematopoietic stem cells, daily oral administration of avatrombopag resulted in a dose-dependent increase in the number of circulating human platelets, confirming its ability to stimulate human megakaryopoiesis and platelet production in vivo mdpi.com.

Pharmacodynamic ParameterAvatrombopag / EltrombopagRomiplostimEndogenous TPO
In Vitro Potency (Avatrombopag) EC50 of 3.3 nmol/L in hTPO-R expressing cellsData not directly compared in same assayMaximal activity comparable to rhTPO
Effect on Megakaryopoiesis Promotes terminal differentiation and platelet productionPromotes proliferation of immature megakaryocytesPromotes full spectrum of megakaryopoiesis
Effect on Platelet Activation No increase in platelet activationNot reported in these studiesCan lower activation threshold
In Vivo Effect (Avatrombopag) Dose-dependent increase in human platelets in transplanted miceNot reported in these studiesPrimary physiological regulator of platelet levels

Q & A

Q. What is the mechanism of action of avatrombopag hydrochloride, and how does it differ from endogenous thrombopoietin (TPO)?

this compound is an orally active, non-peptide thrombopoietin receptor (TPO-R) agonist that binds to the transmembrane domain of TPO-R, activating intracellular signaling pathways (JAK2/STAT, MAPK, and PI3K/AKT) to promote megakaryocyte proliferation and platelet production . Unlike endogenous TPO, which requires the cytokine receptor homology domain for binding, avatrombopag acts independently of this domain, enabling targeted stimulation of platelet production without competing with endogenous TPO .

Q. How do pharmacokinetic properties of avatrombopag influence dosing regimens in clinical studies?

Avatrombopag exhibits dose-proportional exposure up to 80 mg, with slow absorption (peak plasma concentration at 6–8 hours) and a terminal half-life of ~19 hours. It is metabolized primarily by CYP2C9 and CYP3A, with food reducing variability in absorption . Population pharmacokinetic modeling (787 patients) identified body weight, chronic liver disease (CLD), and albumin levels as covariates affecting volume of distribution and drug response, though these were not clinically significant. Dosing adjustments are recommended for patients on CYP2C9 inhibitors (e.g., fluconazole) due to a 2-fold AUC increase .

Q. What clinical endpoints and statistical methods are used to evaluate avatrombopag’s efficacy in chronic immune thrombocytopenia (ITP)?

Phase III trials for ITP used a double-blind, multicenter design with primary endpoints including the proportion of patients achieving platelet counts ≥50 × 10⁹/L and the reduction in rescue therapies (e.g., platelet transfusions). Post hoc analyses assessed durable responses (platelet counts ≥50 × 10⁹/L for ≥6/8 weeks) and corticosteroid dose reduction . For CLD patients, the ADAPT-1/ADAPT-2 trials stratified patients by baseline platelet counts (<40 × 10⁹/L vs. 40–50 × 10⁹/L) and measured avoidance of platelet transfusions within 7 days post-procedure .

Advanced Research Questions

Q. How can researchers address contradictory data on CYP-mediated drug interactions with avatrombopag?

A drug interaction study in healthy volunteers (n=48) showed that fluconazole (CYP2C9/3A4 inhibitor) increased avatrombopag’s AUC by 2-fold and prolonged its half-life, whereas rifampin (CYP inducer) reduced AUC by 50% . To resolve contradictions, researchers should:

  • Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions.
  • Conduct in vitro assays (e.g., human hepatocyte models) to quantify CYP2C9 vs. CYP3A4 contributions.
  • Validate findings in patient subgroups (e.g., CLD patients with altered CYP activity) .

Q. What experimental designs are optimal for studying avatrombopag’s effects on megakaryocyte differentiation in vitro?

Key methodologies include:

  • Colony-forming assays : Human cord blood CD34+ cells cultured with avatrombopag (EC₅₀=25 nM) to quantify megakaryocyte colonies .
  • STAT/ERK phosphorylation assays : Western blotting to measure activation of downstream signaling pathways .
  • Species-specific models : Avatrombopag’s activity is restricted to humans and chimpanzees, necessitating xenotransplant models (e.g., NOD/SCID mice with human fetal liver CD34+ cells) for in vivo validation .

Q. How does variability in platelet response among CLD patients inform personalized dosing strategies?

Integrated ADAPT trial data (n=277) showed 66.9% of low-baseline platelet patients avoided transfusions with avatrombopag vs. 28.6% on placebo. However, 24.1% of responders achieved platelet counts ≥100 × 10⁹/L, suggesting heterogeneity . Strategies include:

  • Monitoring albumin and thrombopoietin levels, which reduce avatrombopag’s efficacy by 15–20% .
  • Implementing adaptive dosing based on real-time platelet counts and CYP2C9 genotyping .

Q. What analytical methods are used to characterize avatrombopag-related impurities (e.g., Avatrombopag Impurity 78)?

Impurity profiling involves:

  • High-performance liquid chromatography (HPLC) : To separate and quantify impurities using reference standards (e.g., Avatrombopag Impurity 78, CAS 64218-50-4) .
  • Mass spectrometry (MS) : For structural elucidation and confirmation of degradation products.
  • Forced degradation studies : Under acidic, basic, oxidative, and thermal conditions to identify stability-linked impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.